1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis would involve the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that might be involved .Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
1. Antineoplastic Activity
A study by Pettit et al. (2003) describes the synthesis and biological evaluation of compounds including a hydrochloride similar to 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride. They found that these compounds exhibited significant antineoplastic (anti-cancer) activities, particularly against a range of human and animal cancer cell lines. The compounds showed a high level of activity, with GI50 values ranging from 10^(-2) to 10^(-3) µg/mL, indicating their potential as therapeutic agents in cancer treatment (Pettit et al., 2003).
2. Synthesis of Fluorinated Amino Acids
Pigza et al. (2009) conducted research on the synthesis of valuable fluorinated amino acids, starting from a base similar to this compound. Their study highlights the utility of this compound in producing fluorinated amino acids, which are important in medicinal chemistry and drug development (Pigza et al., 2009).
3. Synthesis of Adamantane Derivatives
Makarova et al. (2002) described the synthesis of adamantane derivatives, including 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, which are structurally related to the compound . This research demonstrates the application of this compound in synthesizing novel organic compounds with potential pharmaceutical applications (Makarova et al., 2002).
4. Amination Studies in Polymer Chemistry
Kawabe and Yanagita (1971) explored the amination of chloromethylated polystyrene with compounds like 2-aminobutanol. Their study contributes to understanding how similar compounds to this compound can be utilized in polymer chemistry, particularly in modifying polystyrene materials (Kawabe & Yanagita, 1971).
5. Development of Perfluorochemicals
Scherer et al. (1990) developed a novel technique for the synthesis of perfluorochemicals, including branched F-alkanes and F-ethers, using a process that could potentially involve compounds similar to this compound. This research indicates the compound's relevance in the development of specialized chemicals with applications in various industrial processes (Scherer et al., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWXOESYGRWJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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